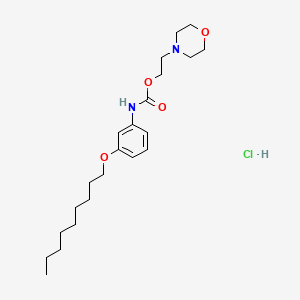
Carbamic acid, (3-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound with the molecular formula C22H36N2O4·HCl It is known for its unique structure, which includes a carbamate group, a nonyloxyphenyl moiety, and a morpholinyl ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the reaction of 3-(nonyloxy)phenyl isocyanate with 2-(4-morpholinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The product is then purified and converted to its monohydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Carbamic acid, (3-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Carbamic acid, (3-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, (3-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Carbamic acid, (4-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride: Similar structure but with a different substitution pattern on the phenyl ring.
Carbamic acid, (3-(decyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride: Similar structure with a different alkyl chain length.
Uniqueness
Carbamic acid, (3-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is unique due to its specific substitution pattern and the presence of the morpholinyl ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
112923-07-6 |
|---|---|
分子式 |
C22H37ClN2O4 |
分子量 |
429.0 g/mol |
IUPAC名 |
2-morpholin-4-ylethyl N-(3-nonoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H36N2O4.ClH/c1-2-3-4-5-6-7-8-15-27-21-11-9-10-20(19-21)23-22(25)28-18-14-24-12-16-26-17-13-24;/h9-11,19H,2-8,12-18H2,1H3,(H,23,25);1H |
InChIキー |
SZWXCSZYZINZTM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


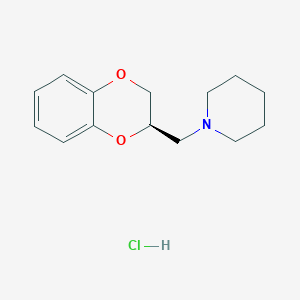
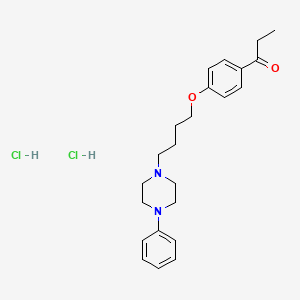

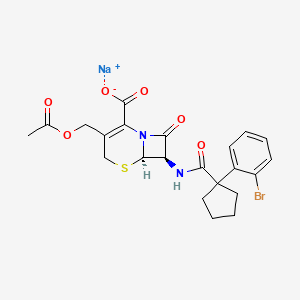
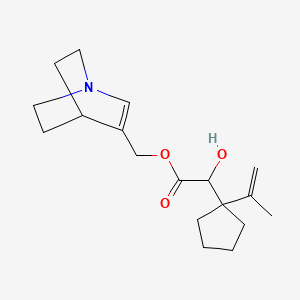
![sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15186569.png)
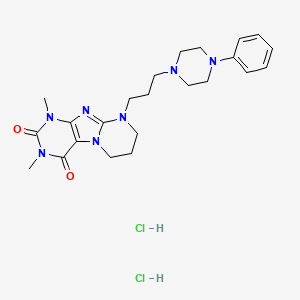
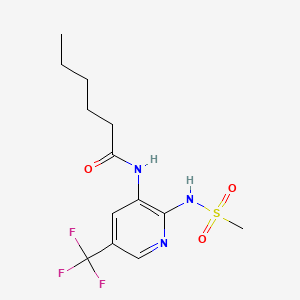

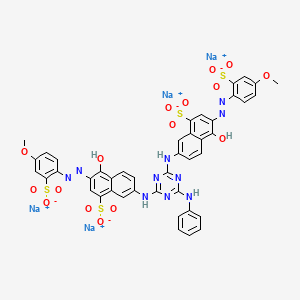
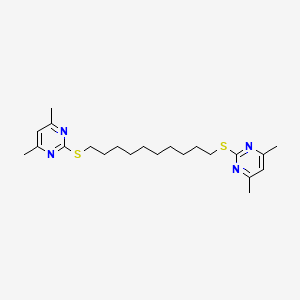
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)


